

An In-depth Technical Guide to Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate*

Cat. No.: *B102683*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. It includes a summary of its molecular data, a representative experimental protocol for the synthesis of related pyrrolidine derivatives, and a logical workflow for its preparation and analysis. This compound is a pyrrolidine derivative utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[\[1\]](#)

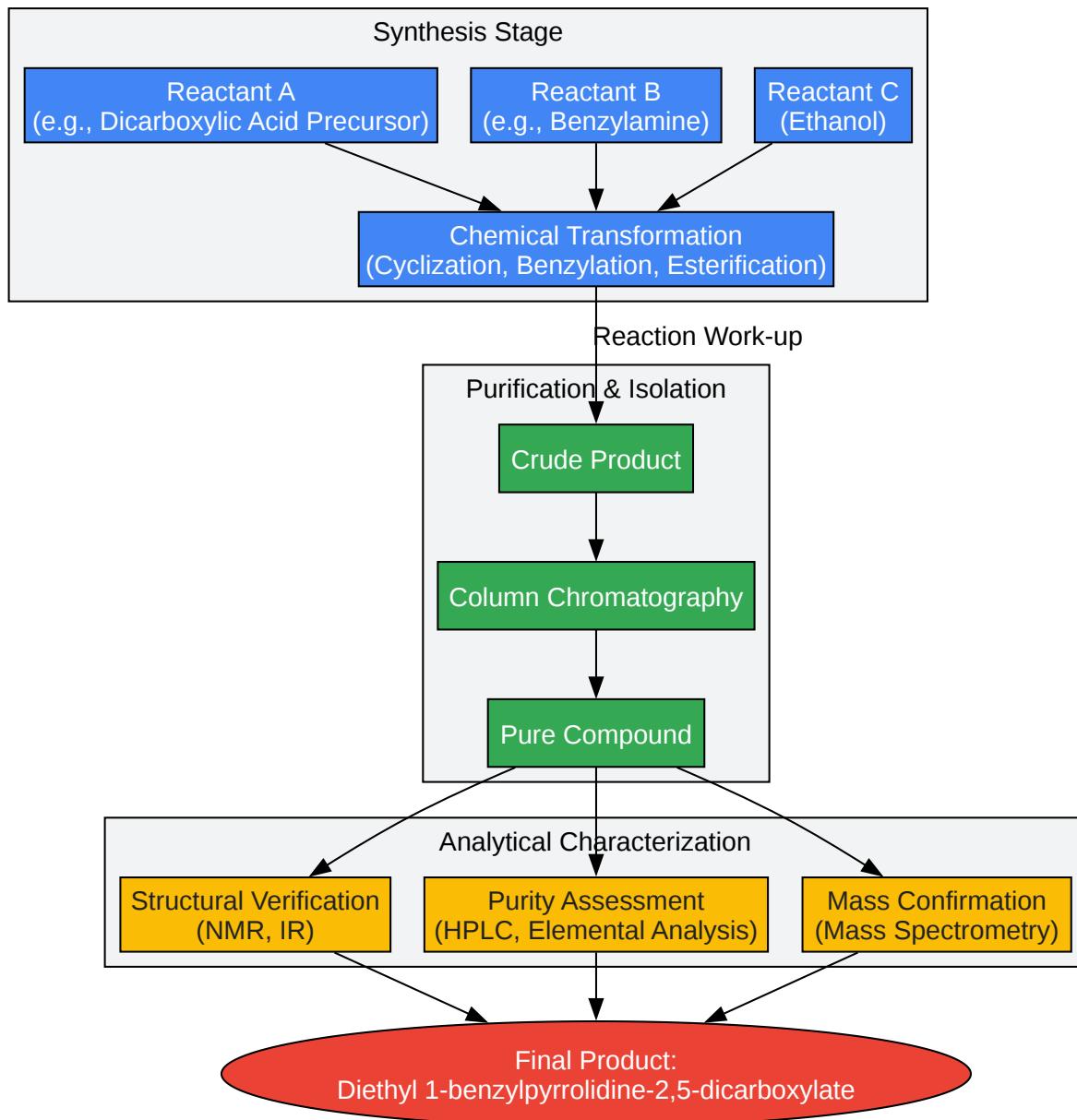
Core Molecular Data

The fundamental properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[1] [2] [3] [4]
Molecular Weight	305.37 g/mol	[1] [2] [5]
Monoisotopic Mass	305.16272 Da	[4]
CAS Number	52321-06-9, 93478-48-9	[2] [3] [5]
IUPAC Name	diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate	[1]
Canonical SMILES	CCOC(=O)C1CCC(N1CC2=C C=CC=C2)C(=O)OCC	[1] [4]
InChI Key	LDUSEIANLSWKPY-UHFFFAOYSA-N	[4]
Predicted Density	1.146±0.06 g/cm ³	[2]
Boiling Point	145-148 °C (at 0.3 Torr)	[2]
Melting Point	123-125 °C	[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** is not readily available in the cited literature, the following is a representative methodology for the synthesis of functionalized pyrrolidine and isoxazolidine derivatives, based on established chemical transformations.[\[6\]](#) This protocol illustrates the key steps, reagents, and conditions commonly employed.


General Procedure for 1,3-Dipolar Cycloaddition to Form Pyrrolidine Precursors:

- Reaction Setup: A solution of a selected nitrone (2.0 mmol) and an alkene (2.2 mmol) in a suitable solvent such as toluene (4 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and condenser.[\[6\]](#)

- Reaction Conditions: The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored until the nitrone is consumed, which can take between 24 to 96 hours.[6]
- Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure (in *vacuo*).[6]
- Chromatography: The resulting crude product is purified by column chromatography on silica gel (e.g., Merck silica gel 60, 70–230 mesh).[6] The eluent system is selected based on the polarity of the target compound, such as a hexane-ethyl acetate or chloroform-methanol mixture.[6]
- Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$) and Infrared Spectroscopy (IR).[6] Elemental analysis may be performed to confirm the empirical formula. [6]

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound like **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester | CAS 93478-48-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. PubChemLite - Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (C17H23NO4) [pubchemlite.lcsb.uni.lu]
- 5. (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate - CAS:52321-06-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 6. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102683#diethyl-1-benzylpyrrolidine-2-5-dicarboxylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com